1-Benzyl-1H-Pyrazol

Übersicht

Beschreibung

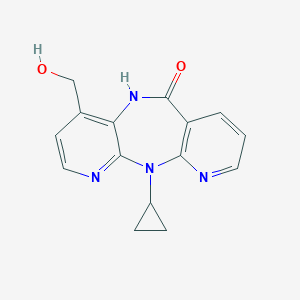

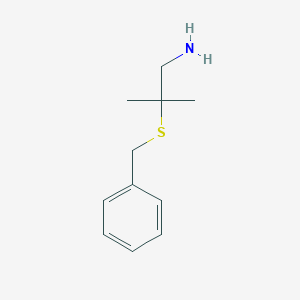

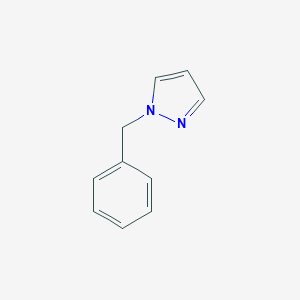

1-Benzyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. The benzyl group attached to the nitrogen atom in 1-benzyl-1H-pyrazole enhances its chemical properties and potential applications. This compound is of significant interest due to its diverse biological activities and its role as an intermediate in organic synthesis.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-1H-pyrazole has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It has potential therapeutic applications due to its biological activities, including anti-inflammatory and anticancer properties.

Industry: It is used in the production of agrochemicals and pharmaceuticals.

Wirkmechanismus

Target of Action

1-Benzyl-1H-pyrazole is a derivative of the pyrazole class of compounds . Pyrazoles are known to exhibit a wide spectrum of biological properties and are considered medicinally significant heterocyclic nuclei . .

Mode of Action

Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . For instance, some pyrazole derivatives have been found to exhibit inhibitory action against certain bacteria and tuberculosis .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways due to their broad range of pharmacological properties . For example, some pyrazole derivatives have been found to exhibit anti-inflammatory, antidepressant, and antiviral activities .

Pharmacokinetics

A study on pyrazole/1,2,4-oxadiazole conjugate ester derivatives, which are structurally similar to 1-benzyl-1h-pyrazole, reported that these compounds have significant biological activity and good libdock scores, suggesting favorable pharmacokinetic properties .

Result of Action

For instance, some pyrazole derivatives have shown significant antimicrobial and antioxidant activities .

Action Environment

It is known that the stability of pyrazole derivatives can be influenced by factors such as temperature and pressure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For instance, the reaction of benzylhydrazine with 1,3-diketones under acidic conditions can yield 1-benzyl-1H-pyrazole . Another method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes .

Industrial Production Methods: Industrial production of 1-benzyl-1H-pyrazole typically involves scalable and efficient synthetic routes. One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride under mild conditions are often employed. In situ oxidation using bromine or other oxidizing agents can afford the desired pyrazole derivatives in good yields .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: Oxidation of 1-benzyl-1H-pyrazole can lead to the formation of pyrazolone derivatives.

Reduction: Reduction reactions can convert the pyrazole ring into pyrazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Bromine, hydrogen peroxide, or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: Various electrophiles or nucleophiles under appropriate conditions.

Major Products:

Oxidation: Pyrazolone derivatives.

Reduction: Pyrazoline derivatives.

Substitution: Substituted pyrazole derivatives with functional groups at different positions.

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-1H-pyrazole can be compared with other pyrazole derivatives such as:

1-Phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a benzyl group.

1-Methyl-1H-pyrazole: Contains a methyl group instead of a benzyl group.

1-Benzyl-3-methyl-1H-pyrazole: Contains both benzyl and methyl groups.

Uniqueness: The presence of the benzyl group in 1-benzyl-1H-pyrazole provides unique chemical properties, such as increased lipophilicity and enhanced biological activity compared to its analogs .

Eigenschaften

IUPAC Name |

1-benzylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-2-5-10(6-3-1)9-12-8-4-7-11-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQAJYLKBCWJBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393512 | |

| Record name | 1-benzyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10199-67-4 | |

| Record name | 1-benzyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 1-benzyl-1H-pyrazole contribute to its activity as a Receptor Interacting Protein 1 (RIP1) kinase inhibitor?

A: Research has shown that modifications to the core structure of 1-benzyl-1H-pyrazole significantly influence its inhibitory activity against RIP1 kinase []. For instance, introducing a nitro group at the 3-position and substituting the benzyl group with a 2,4-dichlorobenzyl group led to enhanced potency. This suggests that these specific structural features are crucial for interacting with the RIP1 kinase active site and inhibiting its function.

Q2: What is the role of 1-benzyl-1H-pyrazole derivatives in mitigating retinal vascular permeability (RVP)?

A: Studies have demonstrated that a specific 1-benzyl-1H-pyrazole derivative, 1-benzyl-1H-pyrazole-4-carboxylic acid 4-carbamimidoyl-benzylamide, exhibits a significant reduction in angiotensin II-stimulated RVP []. This effect is attributed to the compound's ability to inhibit plasma kallikrein, an enzyme implicated in the pathogenesis of blood-retinal barrier dysfunction. This finding highlights the therapeutic potential of 1-benzyl-1H-pyrazole derivatives in managing retinal diseases associated with hypertension.

Q3: Can 1-benzyl-1H-pyrazole participate in catalytic reactions, and what are the implications?

A: Research has explored the use of 1-benzyl-1H-pyrazole as a substrate in ruthenium-catalyzed C(sp2)-H alkenylation and alkylation reactions []. The pyrazole group in the molecule plays a crucial role in directing the reaction by coordinating with the ruthenium catalyst. This catalytic approach allows for the efficient introduction of alkenyl and alkyl groups into the 1-benzyl-1H-pyrazole scaffold, expanding the possibilities for synthesizing diverse derivatives with potentially valuable properties.

Q4: How does the coordination chemistry of 1-benzyl-1H-pyrazole with copper contribute to carbon dioxide fixation?

A: A study has revealed that 1-benzyl-1H-pyrazole, when combined with copper(II) and trifluoromethanesulfonate, can capture atmospheric carbon dioxide, leading to the formation of μ-oxalato-bis[bis(1-benzyl-1H-pyrazole)(trifluoromethanesulfonato)copper(II)] []. In this compound, the copper(II) ions are bridged by a planar oxalate ligand, derived from the reductive coupling of CO2. This finding not only showcases the potential of 1-benzyl-1H-pyrazole in carbon capture technologies but also provides insights into the coordination chemistry involved in CO2 fixation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

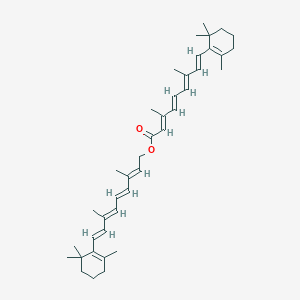

![7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B42618.png)

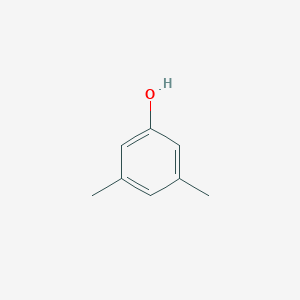

![N-[[2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine](/img/structure/B42629.png)